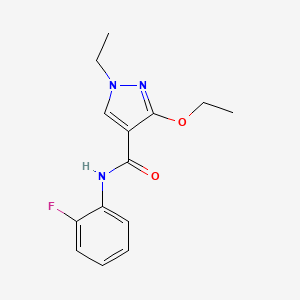

![molecular formula C21H21N3S B2582245 2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine CAS No. 303147-73-1](/img/structure/B2582245.png)

2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent inhibitor of protein kinase, which plays a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and survival. Due to its inhibitory activity, this compound has been extensively studied in scientific research, particularly in the field of cancer therapy.

Scientific Research Applications

Nonlinear Optical (NLO) Properties and Medicinal Applications

The study on thiopyrimidine derivatives, including phenyl pyrimidine compounds, highlights their significance due to the pyrimidine ring's prevalent distribution in nature and its presence in DNA and RNA. These compounds exhibit promising applications in medicine and nonlinear optics (NLO) fields. The research demonstrates that thiopyrimidine derivatives exhibit considerable NLO character, making them suitable for optoelectronic applications and possibly medicinal applications due to their pharmacophore properties. The findings are based on density functional theory (DFT) calculations, suggesting their potential in high-tech applications related to optoelectronics (Hussain et al., 2020).

Molecular Conformation and Interactions

Another study explores the molecular conformation of compounds containing pyrazolo[3,4-d]pyrimidine and phthalimide moieties. The research finds unusual folded conformations due to intramolecular interactions, which are crucial for understanding the molecular architecture and its implications in designing compounds with specific biological activities. These findings underscore the importance of pyrimidine derivatives in developing new chemical entities with potential applications in drug design due to their structural diversity and interaction capabilities (Avasthi et al., 2003).

Chemotherapeutic Potential

Further research into pyrimidine derivatives, such as 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, reveals their potential as chemotherapeutic agents. The study conducted a comprehensive spectroscopic investigation, including FT-IR and FT-Raman techniques, alongside molecular docking studies, to suggest the compound's inhibitory activity against specific targets, indicating its potential as an anti-diabetic compound. This highlights the versatile nature of pyrimidine derivatives in medicinal chemistry for developing new therapeutic agents (Alzoman et al., 2015).

Mechanism of Action

Target of Action

Pyrimidine derivatives, such as “2-Phenyl-4-[(phenylsulfanyl)methyl]-6-(1-pyrrolidinyl)pyrimidine”, are often used in medicinal chemistry due to their wide range of biological activities . They can target a variety of enzymes and receptors in the body, depending on their specific structure and functional groups.

Mode of Action

The mode of action of pyrimidine derivatives can vary greatly depending on their specific structure and the targets they interact with. They can act as inhibitors, agonists, or antagonists of their targets, leading to a variety of biological effects .

Biochemical Pathways

Pyrimidine derivatives can be involved in a variety of biochemical pathways. For example, they can interfere with DNA synthesis, signal transduction pathways, or metabolic processes, depending on their specific targets .

Pharmacokinetics

The ADME properties of pyrimidine derivatives can vary greatly depending on their specific structure. Factors such as solubility, stability, and the presence of functional groups can affect their absorption, distribution, metabolism, and excretion .

Result of Action

The molecular and cellular effects of pyrimidine derivatives can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of pyrimidine derivatives .

properties

IUPAC Name |

2-phenyl-4-(phenylsulfanylmethyl)-6-pyrrolidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3S/c1-3-9-17(10-4-1)21-22-18(16-25-19-11-5-2-6-12-19)15-20(23-21)24-13-7-8-14-24/h1-6,9-12,15H,7-8,13-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCGSCVQKVCFCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC(=C2)CSC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N,N-dimethylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2582165.png)

![{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine](/img/structure/B2582169.png)

![N-[1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2582170.png)

![Tert-butyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B2582173.png)

![2-[Acetyl(cyclopropyl)amino]-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B2582175.png)

![2,6-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2582177.png)

![Methyl 2-{[(2-chloroethoxy)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B2582182.png)

![3-[(4-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2582183.png)

![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalene-2-carboxylic acid](/img/structure/B2582184.png)

![9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2582185.png)